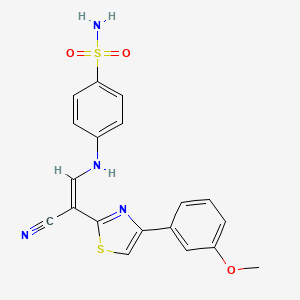

(Z)-4-((2-cyano-2-(4-(3-methoxyphenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide

Description

Properties

IUPAC Name |

4-[[(Z)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S2/c1-26-16-4-2-3-13(9-16)18-12-27-19(23-18)14(10-20)11-22-15-5-7-17(8-6-15)28(21,24)25/h2-9,11-12,22H,1H3,(H2,21,24,25)/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCPKBTKMVRFZHH-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)S(=O)(=O)N)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with urea derivatives reported in Molecules (2013), such as:

Key differences :

- Core functional group : The target molecule is a benzenesulfonamide, whereas analogues 11a–11o are ureas. Sulfonamides exhibit stronger acidity (pKa ~10) compared to ureas (pKa ~13), influencing solubility and protein-binding interactions.

- Linker chemistry: The target’s cyano-vinylamino linker introduces rigidity and electron-withdrawing effects absent in the urea-based analogues.

Key observations :

- The urea derivatives generally exhibit higher molecular weights (466–602 [M+H]+) compared to the target compound (~445 [M+H]+), attributed to bulkier substituents and the urea moiety.

- Yields for urea analogues are consistently high (>85%), suggesting robust synthetic routes. Data for the target compound’s synthesis are unavailable, but its simpler structure may allow comparable efficiency.

Electronic and Steric Effects

- Electron-withdrawing groups: Compounds like 11d (4-CF₃) and 11m (3,5-di-CF₃) exhibit enhanced electrophilicity, which may improve binding to electron-rich targets.

- Steric hindrance : The trifluoromethyl groups in 11d and 11m introduce steric bulk absent in the target compound, which may limit their bioavailability despite higher potency.

Computational Insights (Hypothetical Extension)

For instance:

- The sulfonamide’s sulfur atom may exhibit distinct electron density profiles compared to urea’s carbonyl oxygen, impacting charge distribution and binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.